

Myricyl Alcohol: A Comprehensive Physicochemical and Methodological Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Triacontanol*

Cat. No.: B3423078

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricyl alcohol, also known as **1-triacontanol** or melissyl alcohol, is a saturated 30-carbon straight-chain fatty alcohol.^{[1][2]} It is a naturally occurring compound found in the epicuticular waxes of various plants and in beeswax.^{[1][2]} In the realm of agriculture, myricyl alcohol is recognized as a potent plant growth regulator, enhancing crop yield and quality.^[1] Its applications also extend to the cosmetic industry, where it functions as a viscosity-controlling agent.^[3] This technical guide provides an in-depth overview of the core physicochemical properties of myricyl alcohol, detailed experimental protocols for their determination, and a summary of its known biological signaling activities.

Physicochemical Properties

Myricyl alcohol presents as slightly beige or white waxy flakes or crystals.^{[4][5]} Its fundamental physicochemical characteristics are summarized in the tables below, providing a quantitative foundation for its application in research and development.

General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₃₀ H ₆₂ O	[5]
Molecular Weight	438.81 g/mol	[5]
Appearance	Slightly beige flaky crystals	[4]
Melting Point	86-88 °C	[4][5]
Boiling Point	443.34 °C at 760 mmHg (estimated)	[6]
Density	0.842 g/cm ³	[4]
Flash Point	130.12 °C	[4]

Solubility Profile

Solvent	Solubility	Reference
Water	Practically insoluble (1.352e-08 mg/L at 25°C, est.)	[6]
Diethyl Ether	Soluble	[4]
Chloroform	Soluble	[4]
Dichloromethane	Soluble	[4]
Benzene	Insoluble in cold benzene	[4]
Ethanol	Insoluble in cold ethanol	[4]
DMSO	Insoluble	[7]

Spectroscopic Data

The structural elucidation of myricyl alcohol is supported by various spectroscopic techniques. The following table summarizes key spectral data.

Technique	Key Peaks/Shifts (in CDCl_3)	Reference
^1H NMR (90 MHz)	δ 1.26 (broad singlet, ~56H, - (CH_2) ₂₈), δ 3.64 (triplet, 2H, - $\text{CH}_2\text{-OH}$)	[8]
^{13}C NMR (50.18 MHz)	δ 14.09, 22.72, 25.81, 29.38, 29.48, 29.73, 31.96, 32.91, 63.12	[8]
Infrared (IR)	~3300-3500 cm^{-1} (O-H stretch, broad), ~2850-2960 cm^{-1} (C-H stretch), ~1050-1260 cm^{-1} (C- O stretch)	[9][10][11]
Mass Spectrometry (MS)	Fragmentation patterns characteristic of long-chain alcohols, often analyzed via GC-MS.	[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline protocols for key analytical procedures.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[12]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Glass capillary tubes (sealed at one end)
- Mortar and pestle

- Spatula

Procedure:

- Sample Preparation: Ensure the myricyl alcohol sample is completely dry. If the crystals are large, gently grind them into a fine powder using a clean, dry mortar and pestle.
- Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
- Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to compact the solid at the bottom. The packed sample height should be approximately 2-3 mm.
- Measurement:
 - Insert the packed capillary tube into the heating block of the melting point apparatus.
 - If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to get a preliminary range.
 - For an accurate measurement, use a fresh sample and start heating at a temperature 10-15 °C below the preliminary melting point.
 - Set the heating rate to a slow ramp of 1-2 °C per minute.
- Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will exhibit a sharp melting range of 0.5-1.0 °C.

Solubility Determination (Qualitative)

This protocol provides a systematic approach to determining the solubility of myricyl alcohol in various solvents.

Apparatus:

- Small test tubes

- Vortex mixer
- Spatula
- Graduated pipettes

Procedure:

- Sample Preparation: Place approximately 10-20 mg of myricyl alcohol into a small, clean, and dry test tube.
- Solvent Addition: Add 1 mL of the desired solvent to the test tube.
- Mixing: Vigorously shake or vortex the test tube for approximately 30-60 seconds.
- Observation: Allow the tube to stand for at least 3 minutes and observe.
 - Soluble: The solid completely disappears, and the resulting solution is clear.
 - Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
 - Insoluble: The solid does not appear to dissolve.
- Heating (for waxy solids): If the compound is insoluble at room temperature, gently warm the mixture in a water bath to a temperature below the solvent's boiling point. Observe for any changes in solubility. Note if the compound precipitates upon cooling.
- Documentation: Record the observations for each solvent tested.

Spectroscopic Analysis Protocols

Apparatus:

- NMR spectrometer (e.g., 300 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)

- Pipettes

Procedure:

- Sample Preparation: Dissolve 10-20 mg of myricyl alcohol in approximately 0.6-0.7 mL of CDCl_3 in a clean, dry vial.
- Transfer to NMR Tube: Transfer the solution to an NMR tube.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum. The characteristic signal for the protons on the carbon bearing the hydroxyl group ($-\text{CH}_2\text{-OH}$) is expected around 3.6 ppm. The long methylene chain will appear as a large, broad signal around 1.2-1.3 ppm.
- ^{13}C NMR Acquisition: Acquire the proton-decoupled ^{13}C NMR spectrum. The carbon attached to the hydroxyl group is expected to appear downfield, typically in the 60-70 ppm range.

Apparatus:

- FTIR spectrometer
- Salt plates (e.g., NaCl or KBr)
- Volatile solvent (e.g., chloroform or dichloromethane)
- Pipette

Procedure:

- Sample Preparation: Dissolve a small amount (a few milligrams) of myricyl alcohol in a few drops of a volatile solvent like chloroform.
- Film Creation: Apply a drop of the solution to the surface of a clean salt plate.
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.
- Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum. Key characteristic peaks include a broad O-H stretch around 3300-

3500 cm^{-1} , strong C-H stretches around 2850-2960 cm^{-1} , and a C-O stretch between 1050-1260 cm^{-1} .^{[9][10][11]}

Apparatus:

- GC-MS system with a suitable capillary column (e.g., HP-5MS)
- Autosampler or manual injection syringe
- Solvent (e.g., hexane or dichloromethane)

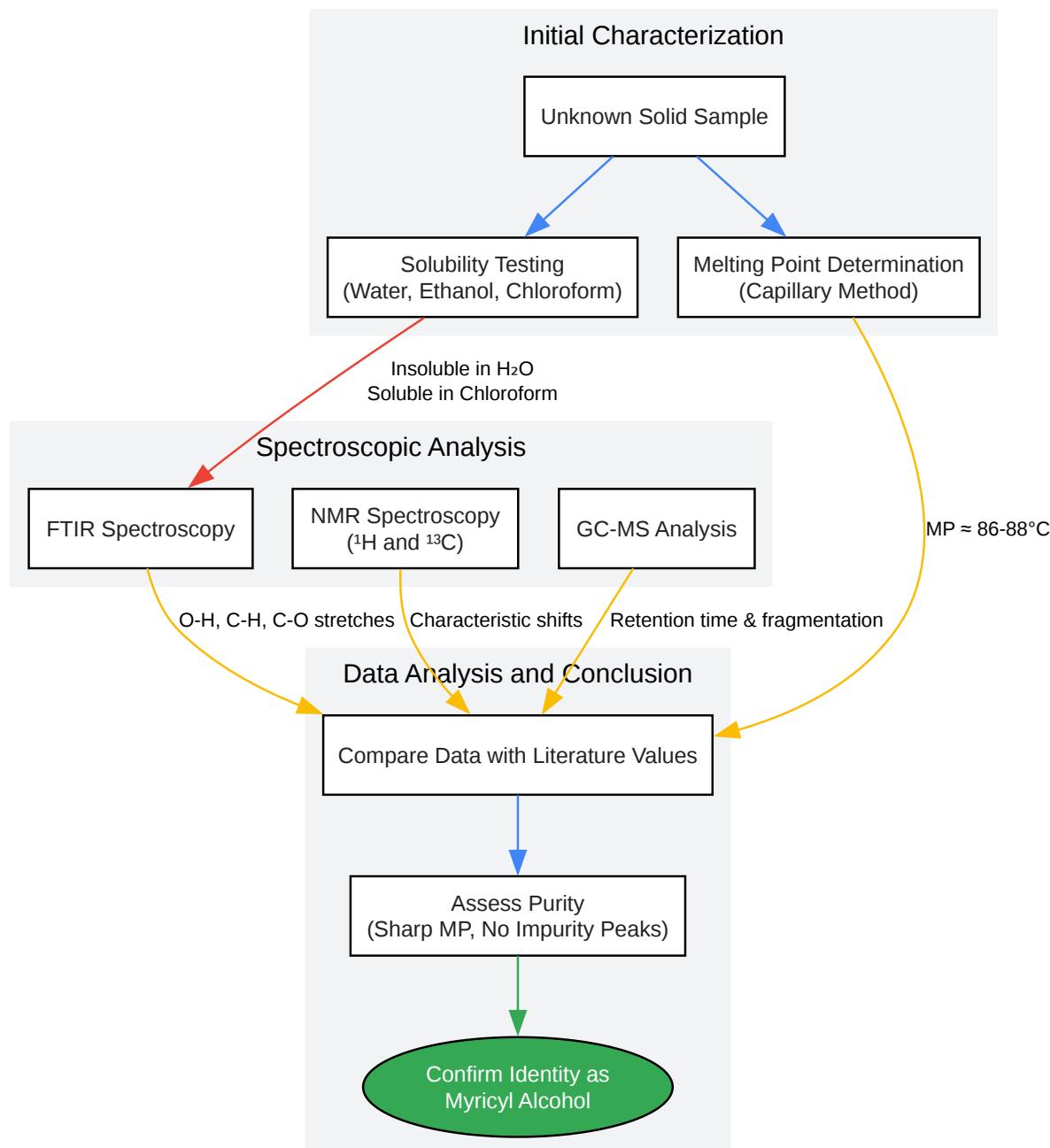
Procedure:

- Sample Preparation: Prepare a dilute solution of myricyl alcohol in a suitable volatile solvent.
- Derivatization (Optional but Recommended): For improved volatility and chromatographic performance, the hydroxyl group can be derivatized (e.g., silylation with BSTFA) to form a trimethylsilyl (TMS) ether.^{[13][14]}
- GC-MS Analysis:
 - Inject a small volume (e.g., 1 μL) of the solution into the GC.
 - Use a temperature program that starts at a lower temperature (e.g., 60-100 °C) and ramps up to a high temperature (e.g., 300-320 °C) to elute the long-chain alcohol.
 - The mass spectrometer is typically operated in electron ionization (EI) mode.
- Data Analysis: Analyze the resulting mass spectrum. The molecular ion peak may be weak or absent. Look for characteristic fragmentation patterns of long-chain alcohols, such as the loss of water (M-18) and alpha-cleavage.

Biological Activity and Signaling Pathway

Myricyl alcohol, under the name **1-triacontanol**, is well-documented as a plant growth regulator that can enhance growth and yield in numerous plant species.^[1] It is believed to act as a signaling molecule that influences a variety of physiological and biochemical processes.

Key reported effects include:


- Enhanced Photosynthesis: It can increase the rates of photosynthesis.[[1](#)]
- Increased Nutrient and Water Uptake: It aids in the transport and uptake of water and essential nutrients.[[1](#)]
- Modulation of Gene Expression: It has been shown to regulate genes involved in photosynthesis and stress responses.
- Enzyme Activity: It can influence the activity of various enzymes within the plant.[[1](#)]

The precise molecular mechanism of its action is still under investigation, but some studies suggest the involvement of a second messenger.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the identification and purity assessment of a myricyl alcohol sample.

Workflow for Myricyl Alcohol Identification and Purity Assessment

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-Triacontanol(593-50-0) 1H NMR [m.chemicalbook.com]
- 4. Myricyl alcohol, CAS No. 593-50-0 - iChemical [ichemical.com]
- 5. bocsci.com [bocsci.com]
- 6. 1-Triacontanol(593-50-0) MS spectrum [chemicalbook.com]
- 7. magritek.com [magritek.com]
- 8. 1-Triacontanol | C₃₀H₆₂O | CID 68972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1-Triacontanol, TMS derivative [webbook.nist.gov]
- 14. 1-Triacontanol, TMS derivative [webbook.nist.gov]
- To cite this document: BenchChem. [Myricyl Alcohol: A Comprehensive Physicochemical and Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3423078#physicochemical-properties-of-myricyl-alcohol\]](https://www.benchchem.com/product/b3423078#physicochemical-properties-of-myricyl-alcohol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com